

# Physical and chemical properties of 4-Chloropentane-2,3-diol

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Compound of Interest

Compound Name: 4-Chloropentane-2,3-diol

Cat. No.: B15423855

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## An In-depth Technical Guide to 4-Chloropentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **4-Chloropentane-2,3-diol**. Due to the limited availability of direct experimental data for this specific compound, this guide combines computed data with established principles of organic chemistry to offer predictive insights and plausible experimental methodologies.

#### **Physical and Chemical Properties**

While experimental data for **4-Chloropentane-2,3-diol** is not readily available in the searched literature, computational predictions provide valuable estimates for its core physical and chemical properties.

Table 1: Summary of Computed Physical and Chemical Properties[1][2]



Property	Value	Source
Molecular Formula	C5H11ClO2	PubChem
Molecular Weight	138.59 g/mol	PubChem
XLogP3	0.4	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	138.0447573 g/mol	PubChem
Monoisotopic Mass	138.0447573 g/mol	PubChem
Topological Polar Surface Area	40.5 Ų	PubChem
Heavy Atom Count	8	PubChem
Complexity	67.4	PubChem

## **Experimental Protocols**

A plausible and commonly employed method for the synthesis of vicinal chlorohydrins like **4-Chloropentane-2,3-diol** is the chlorohydroxylation of the corresponding alkene, in this case, pent-2-ene.[3][4][5][6][7][8] This reaction typically proceeds via a halonium ion intermediate, followed by nucleophilic attack by water.[4][5][6]

# Synthesis of 4-Chloropentane-2,3-diol via Chlorohydroxylation of Pent-2-ene

Objective: To synthesize **4-Chloropentane-2,3-diol** from pent-2-ene.

#### Materials:

- Pent-2-ene
- Chlorine (Cl2) or a suitable source like N-chlorosuccinimide (NCS)



- Water (H2O)
- An inert solvent (e.g., tetrahydrofuran (THF) or acetone)
- Sodium bicarbonate (NaHCO3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
- Rotary evaporator
- Chromatography equipment (for purification)

#### Methodology:

- Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with a solution of pent-2-ene in the chosen inert solvent and water. The flask is cooled in an ice bath to 0-5 °C.
- Addition of Chlorine: A solution of chlorine in the same inert solvent is added dropwise from the dropping funnel to the stirred solution of the alkene. The addition should be slow to maintain the low temperature and control the reaction rate. Alternatively, N-chlorosuccinimide can be used as a safer source of electrophilic chlorine.[3]
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting alkene.
- Quenching: Once the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid formed.
- Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine.



- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the 4-Chloropentane-2,3-diol.



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**Figure 1:** Proposed experimental workflow for the synthesis and purification of **4-Chloropentane-2,3-diol**.

#### **Chemical Reactivity and Stability**

**4-Chloropentane-2,3-diol** possesses three key functional groups that dictate its reactivity: a secondary chloro group and two secondary hydroxyl groups in a vicinal arrangement.

- Reactivity of the Chloro Group: The chlorine atom is a good leaving group, making the C4
  position susceptible to nucleophilic substitution reactions. The rate and mechanism of
  substitution (SN1 or SN2) will depend on the nature of the nucleophile, the solvent, and the
  steric hindrance around the reaction center.
- Reactivity of the Hydroxyl Groups: The hydroxyl groups can act as nucleophiles or can be
  protonated to become good leaving groups (water) in the presence of acid. They can
  undergo esterification, etherification, and oxidation reactions typical of secondary alcohols.



- Intramolecular Reactions: The vicinal arrangement of the chloro and hydroxyl groups allows for the possibility of intramolecular reactions. For instance, under basic conditions, intramolecular nucleophilic attack of one of the hydroxyl groups on the carbon bearing the chlorine can lead to the formation of an epoxide.[3]
- Stability: Vicinal diols are generally stable compounds. However, the presence of the
  electron-withdrawing chlorine atom may influence the acidity of the neighboring hydroxyl
  groups. The compound should be stored in a cool, dry place away from strong oxidizing
  agents and strong bases to prevent unwanted reactions.

## **Spectral Properties (Predicted)**

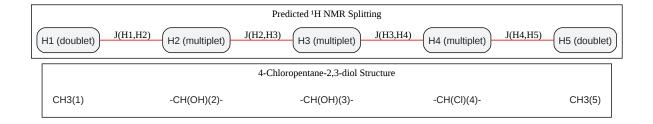
Direct experimental spectra for **4-Chloropentane-2,3-diol** are not available. The following are predictions based on the known spectral characteristics of similar functional groups.

#### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-Chloropentane-2,3-diol** is expected to be complex due to the presence of multiple chiral centers, which can lead to diastereomers and consequently, more complex splitting patterns. Assuming a single diastereomer for simplicity, the following key signals are anticipated:

- OH Protons: Two broad singlets, the chemical shift of which will be concentration and solvent dependent.
- H2 and H3 Protons (-CH(OH)-): Two multiplets in the region of 3.5-4.5 ppm. The exact chemical shifts and splitting patterns will be influenced by the neighboring protons and the chlorine atom.
- H4 Proton (-CHCl-): A multiplet, likely shifted further downfield (around 4.0-5.0 ppm) due to the deshielding effect of the chlorine atom.
- Methyl Protons (C1 and C5): Two doublets, as they are split by the adjacent methine protons.





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**Figure 2:** Predicted <sup>1</sup>H NMR splitting pattern for **4-Chloropentane-2,3-diol**.

#### Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and alkyl halide functional groups:

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm<sup>-1</sup>, characteristic of the hydroxyl groups involved in hydrogen bonding.
- C-H Stretch: Sharp absorption bands in the region of 2850-3000 cm<sup>-1</sup> due to the stretching vibrations of the C-H bonds in the alkyl chain.
- C-O Stretch: A strong absorption band in the region of 1000-1200 cm<sup>-1</sup>, corresponding to the stretching vibration of the C-O bonds of the secondary alcohols.
- C-Cl Stretch: An absorption band in the region of 600-800 cm<sup>-1</sup>, which is characteristic of the C-Cl stretching vibration.

## Safety and Handling

Specific safety data for **4-Chloropentane-2,3-diol** is not available. However, based on the functional groups present and data for similar compounds like **1-chloropentane**, the following precautions should be taken:



- Handling: Should be handled in a well-ventilated fume hood. Avoid contact with skin and
  eyes by wearing appropriate personal protective equipment (PPE), including gloves and
  safety goggles.
- Flammability: While diols are generally less volatile than their parent alkanes, the presence of the alkyl chain suggests it may be flammable. Keep away from heat, sparks, and open flames.
- Toxicity: The toxicity of this compound is unknown. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. In case of exposure, seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

#### **Biological Signaling Pathways**

There is currently no information available in the searched scientific literature regarding the involvement of **4-Chloropentane-2,3-diol** in any biological signaling pathways. Further research would be required to investigate its potential biological activity.

Disclaimer: The information provided in this technical guide, particularly regarding experimental protocols and spectral data, is based on established chemical principles and data from related compounds due to the lack of direct experimental results for **4-Chloropentane-2,3-diol**. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

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